![molecular formula C17H17N3O3S2 B2945337 4-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920361-89-3](/img/structure/B2945337.png)
4-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazine ring, and a benzenesulfonamide group. Thiophene is a five-membered ring with one sulfur atom . Pyridazine is a six-membered ring with two nitrogen atoms. Benzenesulfonamide is a benzene ring attached to a sulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, for example, might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes them potentially useful in the development of new anti-inflammatory drugs .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents .
Anti-Cancer Properties
Thiophene derivatives have been shown to have anti-cancer properties . This suggests that they could be used in the development of new anti-cancer drugs .
Use in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Use in Electronics
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . This suggests that they could be used in the development of new electronic devices .
Anti-Atherosclerotic Properties
Thiophene derivatives have been shown to have anti-atherosclerotic properties . This suggests that they could be used in the development of new drugs for the treatment of atherosclerosis .
Fungicidal Activity
Some thiophene derivatives have shown fungicidal activity . This suggests that they could be used in the development of new fungicides .
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyridazine ring, which is a heterocyclic compound that has been shown to have numerous practical applications . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Biochemical Pathways
Pyrimidines, which are structurally similar to pyridazines, are important constituents of nucleic acids and are involved in many biochemical pathways . .
properties
IUPAC Name |
4-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13-4-6-14(7-5-13)25(21,22)18-10-11-23-17-9-8-15(19-20-17)16-3-2-12-24-16/h2-9,12,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJMLRMHXHESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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